molecular formula C15H13F3N2O4S B14182694 N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 847278-25-5

N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B14182694
CAS No.: 847278-25-5
M. Wt: 374.3 g/mol
InChI Key: IXJREKWBTYSQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro, ethyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the nitration of a benzene derivative followed by sulfonation and subsequent substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and sulfonation, and organic solvents such as dichloromethane for the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various functionalized benzene derivatives.

Scientific Research Applications

N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt biological pathways and lead to various effects, such as antimicrobial activity. The nitro and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

847278-25-5

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

N-ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H13F3N2O4S/c1-2-19(12-6-4-3-5-7-12)25(23,24)14-9-8-11(15(16,17)18)10-13(14)20(21)22/h3-10H,2H2,1H3

InChI Key

IXJREKWBTYSQQL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.